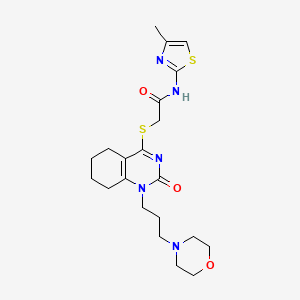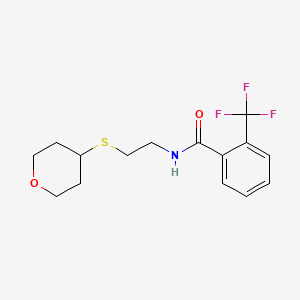
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and functioning of B-cells, which are a type of white blood cell that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with 2-aminoethanethiol to form N-(2-(mercaptoethyl)-2-(trifluoromethyl)benzamide, which is then reacted with tetrahydro-2H-pyran-4-yl iodide to form the final product.
Starting Materials
2-(trifluoromethyl)benzoic acid, 2-aminoethanethiol, tetrahydro-2H-pyran-4-yl iodide
Reaction
Step 1: React 2-(trifluoromethyl)benzoic acid with thionyl chloride to form 2-(trifluoromethyl)benzoyl chloride., Step 2: React 2-(trifluoromethyl)benzoyl chloride with 2-aminoethanethiol to form N-(2-(mercaptoethyl)-2-(trifluoromethyl)benzamide., Step 3: React N-(2-(mercaptoethyl)-2-(trifluoromethyl)benzamide with tetrahydro-2H-pyran-4-yl iodide in the presence of potassium carbonate to form N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide.
Mécanisme D'action
BTK is a key enzyme that plays a critical role in the development and functioning of B-cells. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote B-cell survival and proliferation. TAK-659 selectively targets BTK and inhibits its activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cells.
Effets Biochimiques Et Physiologiques
TAK-659 has been shown to selectively inhibit BTK and block downstream signaling pathways in B-cells. This leads to the induction of apoptosis in B-cells and inhibition of tumor growth in preclinical models of B-cell malignancies. TAK-659 has also been shown to have minimal off-target effects and a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its selective inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. TAK-659 has also been shown to have minimal off-target effects and a favorable safety profile in preclinical studies. However, one of the limitations of TAK-659 is its relatively low solubility, which may affect its pharmacokinetics and bioavailability in vivo.
Orientations Futures
There are several future directions for the development of TAK-659 as a potential treatment for B-cell malignancies. One direction is the evaluation of TAK-659 in clinical trials to assess its safety and efficacy in humans. Another direction is the combination of TAK-659 with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Additionally, the identification of biomarkers that predict response to TAK-659 may help to personalize treatment for patients with B-cell malignancies.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide and NHL. In vitro studies have shown that TAK-659 selectively inhibits BTK and blocks downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in B-cells. In vivo studies have demonstrated that TAK-659 inhibits tumor growth and prolongs survival in mouse models of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide and NHL.
Propriétés
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2S/c16-15(17,18)13-4-2-1-3-12(13)14(20)19-7-10-22-11-5-8-21-9-6-11/h1-4,11H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFFWKDJIPGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione](/img/structure/B2976955.png)
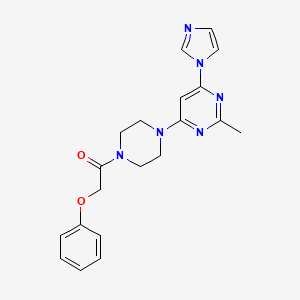
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)
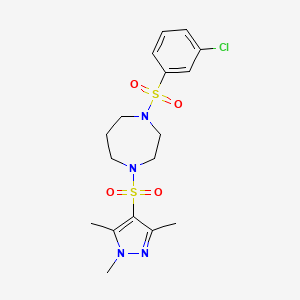
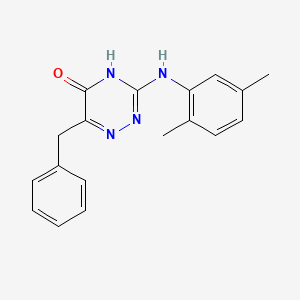
![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/no-structure.png)
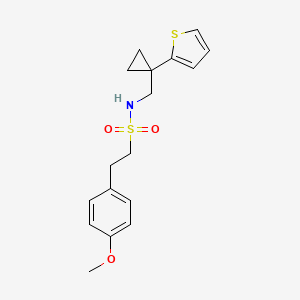
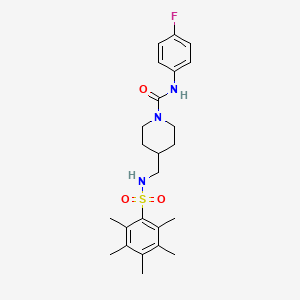
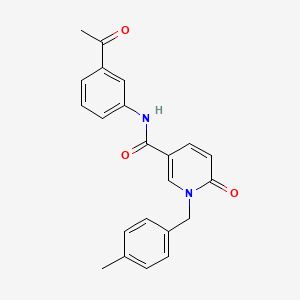
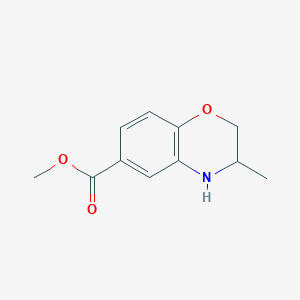
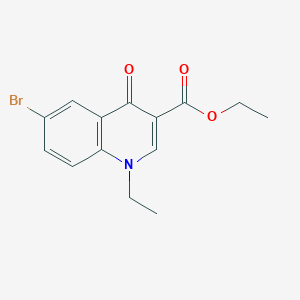
![4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B2976972.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)
